molecular formula C27H32O20S B077020 Rutin sulfate CAS No. 12768-44-4

Rutin sulfate

Cat. No.: B077020
CAS No.: 12768-44-4
M. Wt: 708.6 g/mol
InChI Key: XFXKRQZMTKNFHT-UHFFFAOYSA-N
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Description

Rutin sulfate is a derivative of rutin, a naturally occurring flavonoid glycoside found in various plants such as buckwheat, citrus fruits, and tea leaves. Rutin itself is known for its antioxidant, anti-inflammatory, and vascular-protective properties. The sulfate derivative enhances the solubility and bioavailability of rutin, making it more suitable for various applications in medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rutin sulfate can be synthesized by reacting rutin with sulfur trioxide-trimethylamine complex in an organic solvent such as pyridine. The reaction typically occurs at room temperature and involves the formation of a sulfate ester bond between the hydroxyl groups of rutin and the sulfur trioxide complex .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where rutin is dissolved in an appropriate solvent, and sulfur trioxide-trimethylamine complex is gradually added. The reaction mixture is then stirred at controlled temperatures to ensure complete sulfation. The product is purified through crystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Rutin sulfate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidative products.

    Reduction: It can be reduced to its aglycone form, quercetin, under specific conditions.

    Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the sulfate groups.

Major Products Formed:

    Oxidation: Quinones and other oxidative derivatives.

    Reduction: Quercetin and its derivatives.

    Substitution: Various substituted flavonoid derivatives depending on the nucleophile used.

Scientific Research Applications

Rutin sulfate has a wide range of applications in scientific research:

Mechanism of Action

Rutin sulfate exerts its effects through several mechanisms:

Comparison with Similar Compounds

    Quercetin: The aglycone form of rutin, known for its potent antioxidant and anti-inflammatory properties.

    Troxerutin: A semi-synthetic derivative of rutin used for its vascular-protective effects.

    Hesperidin: Another flavonoid glycoside with similar antioxidant and anti-inflammatory activities.

Uniqueness of Rutin Sulfate: this compound stands out due to its enhanced solubility and bioavailability compared to its parent compound, rutin. This makes it more effective in various applications, particularly in medicine and industry, where solubility is a critical factor .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16.H2O4S/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;1-5(2,3)4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXKRQZMTKNFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rutin sulfate
Reactant of Route 2
Rutin sulfate
Reactant of Route 3
Rutin sulfate
Reactant of Route 4
Rutin sulfate
Reactant of Route 5
Rutin sulfate
Reactant of Route 6
Rutin sulfate

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